molecular formula C23H29NO B2955890 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one CAS No. 127895-89-0

1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one

Cat. No.: B2955890
CAS No.: 127895-89-0
M. Wt: 335.491
InChI Key: MZWDNWGOALGHNY-UHFFFAOYSA-N
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Description

1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one is an organic compound with the molecular formula C23H29NO. This compound belongs to the piperidinone family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one typically involves the reaction of 2,6-diphenylpiperidin-4-one with appropriate alkylating agents. One common method involves the use of 1-methyl-3-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinone ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, antitumor, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system stimulants and analgesics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the central nervous system, leading to its stimulant and analgesic effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.

Comparison with Similar Compounds

  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
  • 2,6-Diphenylpiperidin-4-one
  • 1-Methyl-2,6-diphenylpiperidin-4-one

Comparison: 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity profiles, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-3-pentyl-2,6-diphenylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO/c1-3-4-7-16-20-22(25)17-21(18-12-8-5-9-13-18)24(2)23(20)19-14-10-6-11-15-19/h5-6,8-15,20-21,23H,3-4,7,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWDNWGOALGHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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